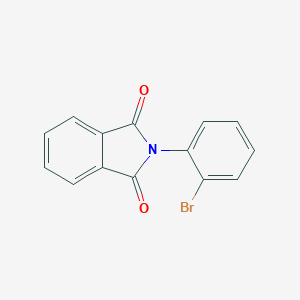

2-(2-Bromophenyl)isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Bromophenyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C10H8BrNO2 . It is also known by other names such as N-(2-Bromoethyl)phthalimide, β-Bromoethylphthalimide, 2-(Bromoethyl)phthalimide, and 1-Bromo-2-phthalimidoethane .

Synthesis Analysis

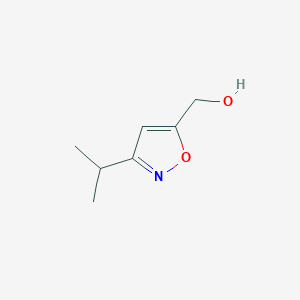

The synthesis of isoindole-1,3-dione derivatives, including “2-(2-Bromophenyl)isoindole-1,3-dione”, is usually achieved by the condensation of a phthalic anhydride with primary amines . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has been reported to facilitate the synthesis of fused multifunctionalized isoindole-1,3-diones . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

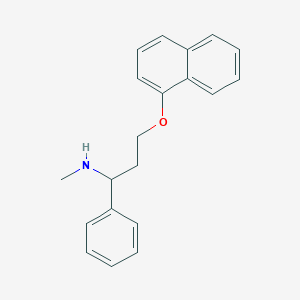

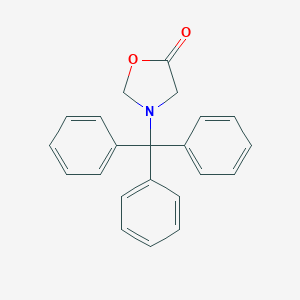

Molecular Structure Analysis

The “2-(2-Bromophenyl)isoindole-1,3-dione” molecule contains a total of 28 bonds. There are 20 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 imide .

Chemical Reactions Analysis

The overall transformation involved in the synthesis of “2-(2-Bromophenyl)isoindole-1,3-dione” involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Bromophenyl)isoindole-1,3-dione” is 254.080 . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-(2-Bromophenyl)isoindole-1,3-dione Applications

Drug Synthesis: Isoindoline derivatives are important intermediates in drug synthesis. They are present in many synthetic compounds and bioactive molecules, displaying a wide array of biological activities. The presence of the bromophenyl group in 2-(2-Bromophenyl)isoindole-1,3-dione could potentially make it a valuable precursor in the synthesis of new drugs targeting various diseases .

Biological Activity: The structural similarity to other isoindoline-1,3-dione derivatives suggests that 2-(2-Bromophenyl)isoindole-1,3-dione may exhibit biological activities such as cytotoxic effects against cancer cells. Studies on related compounds have shown significant loss of cell viability with increasing concentrations, indicating potential for cancer research .

In Silico Studies: In silico studies can leverage the structural information of 2-(2-Bromophenyl)isoindole-1,3-dione to predict its behavior in biological systems. This computational approach can help select the best candidates for further in vivo testing .

Catalyst Development: Research has been conducted on the synthesis of isoindoline derivatives using various catalysts. The unique structure of 2-(2-Bromophenyl)isoindole-1,3-dione could inspire the development of new catalysts for organic reactions .

Mecanismo De Acción

Target of Action

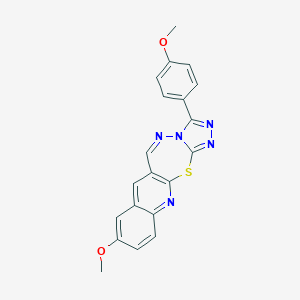

2-(2-Bromophenyl)isoindole-1,3-dione primarily targets the dopamine D2 receptor . This receptor is crucial in the regulation of neurotransmission, particularly in pathways associated with mood, reward, and motor control.

Mode of Action

The compound interacts with the dopamine D2 receptor through binding at the allosteric site . This binding alters the receptor’s conformation, enhancing its affinity for dopamine. The increased receptor activity modulates neurotransmitter release, leading to changes in neuronal signaling.

Biochemical Pathways

By targeting the dopamine D2 receptor, 2-(2-Bromophenyl)isoindole-1,3-dione influences the dopaminergic pathway . This pathway is involved in various physiological processes, including motor control, motivation, and reward. The compound’s action can lead to altered dopamine levels, impacting downstream signaling cascades and potentially affecting other neurotransmitter systems.

Result of Action

At the molecular level, the binding of 2-(2-Bromophenyl)isoindole-1,3-dione to the dopamine D2 receptor results in enhanced receptor activity . This leads to increased dopamine signaling, which can modulate various cellular processes, including gene expression and synaptic plasticity. At the cellular level, these changes can influence neuronal excitability and connectivity, potentially affecting behavior and cognitive functions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-(2-Bromophenyl)isoindole-1,3-dione . For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or endogenous compounds can modulate its activity and bioavailability.

: Source: Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor.

Propiedades

IUPAC Name |

2-(2-bromophenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLWXRWKFBQTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

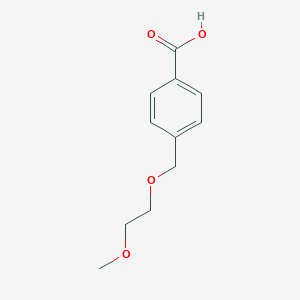

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318982 |

Source

|

| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)isoindole-1,3-dione | |

CAS RN |

19357-21-2 |

Source

|

| Record name | NSC338400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)

![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)